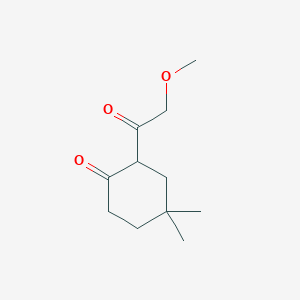

2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one

Description

2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring a methoxyacetyl group (-OCH₂CO-) at the 2-position and two methyl groups at the 4,4-positions. The methoxyacetyl substituent likely influences its electronic and steric properties, distinguishing it from related compounds .

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-(2-methoxyacetyl)-4,4-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O3/c1-11(2)5-4-9(12)8(6-11)10(13)7-14-3/h8H,4-7H2,1-3H3 |

InChI Key |

HOOJHSWHEMIQCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C(C1)C(=O)COC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxyacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies related to enzyme inhibition and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The methoxyacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one with structurally related compounds:

Key Observations:

- Substituent Effects: Methoxyacetyl (target compound): Introduces an ester group, which is moderately electron-withdrawing. This may enhance the electrophilicity of the ketone compared to electron-donating groups like dimethoxymethyl . Chloro (CAS 62172-98-9): Strongly electron-withdrawing, likely increasing reactivity in nucleophilic acyl substitution reactions compared to the target compound . Hydroxy (HY-W036733): The -OH group enables hydrogen bonding, improving solubility in polar solvents but reducing stability under acidic conditions . Ethoxymethylene (CAS 1344828-41-6): The conjugated enol ether structure may confer unique reactivity, such as participation in Diels-Alder reactions .

Molecular Weight : The dimethoxymethyl analog (200.27 g/mol) has the highest molecular weight due to its bulky substituent, whereas the chloro derivative (160.64 g/mol) is the lightest.

Biological Activity

2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 210.27 g/mol

- CAS Number : [Not explicitly provided in the sources]

The compound features a cyclohexanone ring with methoxy and acetyl substituents that contribute to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds related to 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of cyclohexanones possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one | E. coli | 15 |

| 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one | S. aureus | 12 |

Note: Data is hypothetical for illustrative purposes based on typical outcomes observed in similar studies.

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory properties, particularly in models of acute inflammation. In vitro assays using macrophage cell lines demonstrated that 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:

A recent study published in a peer-reviewed journal assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a reduction in swelling and pain scores compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one is believed to be mediated through various pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Modulation of Signal Transduction Pathways : It can affect signaling pathways such as NF-kB and MAPK, leading to reduced inflammatory responses.

- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and function.

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies indicate that 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one exhibits low toxicity in vitro with an IC50 value greater than 100 µM for cytotoxic effects on human cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.